molecular formula C12H12O2 B11768365 (3-(5-Methylfuran-2-yl)phenyl)methanol CAS No. 773872-95-0

(3-(5-Methylfuran-2-yl)phenyl)methanol

Cat. No.: B11768365
CAS No.: 773872-95-0
M. Wt: 188.22 g/mol
InChI Key: WZGQQGAFLIUAQF-UHFFFAOYSA-N
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Description

(3-(5-Methylfuran-2-yl)phenyl)methanol: is an organic compound that features a furan ring substituted with a methyl group at the 5-position and a phenylmethanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-Methylfuran-2-yl)phenyl)methanol typically involves the reaction of 2-bromo-5-methylfuran with a Grignard reagent derived from phenylmagnesium bromide. The reaction is carried out in an inert atmosphere using dry tetrahydrofuran (THF) as the solvent. The reaction mixture is then quenched with water and extracted with ethyl acetate to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(5-Methylfuran-2-yl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: It can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of (3-(5-Methylfuran-2-yl)phenyl)aldehyde or (3-(5-Methylfuran-2-yl)phenyl)carboxylic acid.

    Reduction: Formation of (3-(5-Methylfuran-2-yl)phenyl)methane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: (3-(5-Methylfuran-2-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Medicine: Research is ongoing to explore the potential medicinal properties of this compound and its derivatives. It may serve as a lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(5-Methylfuran-2-yl)phenyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

  • (4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol
  • (3-Fluoro-5-methylfuran-2-yl)(phenyl)methanol

Comparison: (3-(5-Methylfuran-2-yl)phenyl)methanol is unique due to the presence of both a furan ring and a phenylmethanol group. This combination imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

773872-95-0

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

[3-(5-methylfuran-2-yl)phenyl]methanol

InChI

InChI=1S/C12H12O2/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-7,13H,8H2,1H3

InChI Key

WZGQQGAFLIUAQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC=CC(=C2)CO

Origin of Product

United States

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